molecular formula C14H9ClN2O2S B8393102 4-(6-Chlorobenzo[d]thiazol-2-ylamino)benzoic acid

4-(6-Chlorobenzo[d]thiazol-2-ylamino)benzoic acid

Cat. No.: B8393102
M. Wt: 304.8 g/mol
InChI Key: UEESQMIHESILIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chlorobenzo[d]thiazol-2-ylamino)benzoic acid is a useful research compound. Its molecular formula is C14H9ClN2O2S and its molecular weight is 304.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H9ClN2O2S

Molecular Weight

304.8 g/mol

IUPAC Name

4-[(6-chloro-1,3-benzothiazol-2-yl)amino]benzoic acid

InChI

InChI=1S/C14H9ClN2O2S/c15-9-3-6-11-12(7-9)20-14(17-11)16-10-4-1-8(2-5-10)13(18)19/h1-7H,(H,16,17)(H,18,19)

InChI Key

UEESQMIHESILIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of tert-butyl 4-aminobenzoate (6.36 g, 32.9 mmol) and 2,6-dichlorobenzothiazole (5 g, 24.5 mmol) in isopropanol (150 mL) was added 4 N HCl solution in 1,4-dioxane (1.5 mL, 6 mmol). The mixture was refluxed at 100° C. for 7 h, and then allowed to cool to room temperature. The resulting precipitate was isolated by filtration to yield the first crop of the title compound as a white solid (3.13 g). The mother liquor was concentrated in vacuo and then stirred in a mixed solvent of TFA (20 mL) and dichloromethane (20 mL) overnight. The solvent was removed in vacuo, the obtained residue triturated with isopropanol/ethyl acetate. The isolated white solid was further stirred in a mixed solvent of isopropanol (12 mL) and ethyl acetate (8 mL) for 0.5 h, then isolated by filtration to yield a second crop of the title compound (3.5 g) (total 6.63 g, 85%). HPLC/MS (Method C): retention time=2.51 min, [M+H]+=305.3.
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two

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